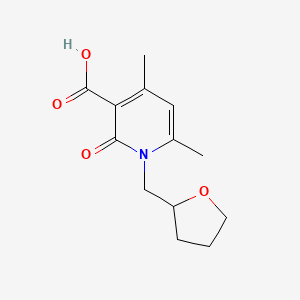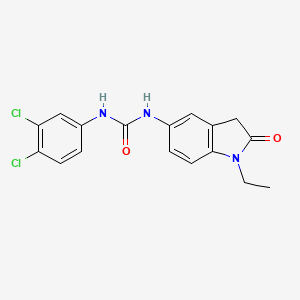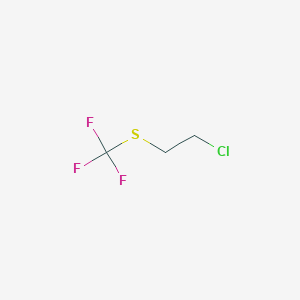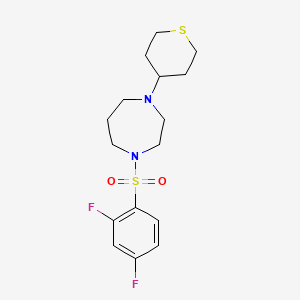![molecular formula C13H16Cl2N2 B2768962 1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine dihydrochloride CAS No. 2225136-52-5](/img/structure/B2768962.png)
1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 2225136-52-5 . It has a molecular weight of 271.19 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(4-(pyridin-3-yl)phenyl)ethan-1-amine dihydrochloride . The InChI code is 1S/C13H14N2.2ClH/c1-10(14)11-4-6-12(7-5-11)13-3-2-8-15-9-13;;/h2-10H,14H2,1H3;2*1H . This information can be used to derive the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 271.19 . It is a powder at room temperature . The density is predicted to be 1.018±0.06 g/cm3 . It’s important to note that these properties can influence how the compound behaves in different environments and how it can be manipulated in the lab.科学的研究の応用
Chemical Synthesis and Structural Analysis
A foundational aspect of this compound's application lies in its role in the synthesis of complex molecular structures and the study of tautomeric behaviors. For instance, investigations into Schiff bases reveal intricate tautomeric equilibria, which are crucial for understanding reaction mechanisms and molecular properties (Nazır et al., 2000). These Schiff bases, which include compounds structurally similar to 1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine, exhibit significant tautomerism that impacts their chemical reactivity and potential applications in designing molecular sensors or catalysts.
Medicinal Chemistry and Drug Design
In medicinal chemistry, the structural motifs present in 1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine dihydrochloride serve as key scaffolds for the development of novel therapeutic agents. Studies have demonstrated the synthesis and biological evaluation of derivatives containing the pyridin-3-yl phenyl ethanamine moiety for their anticancer properties. For example, Alam et al. (2017) designed and synthesized novel compounds that showed significant cytotoxicity against various human cancer cell lines, highlighting the potential of this chemical scaffold in oncology (Alam et al., 2017).
Material Science and Fluorescent Sensors
The chemical framework of 1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine dihydrochloride is also explored in the development of novel materials and fluorescent sensors. Khan et al. (2018) reported the synthesis of a pyrene-based fluorescent probe that demonstrates selective "turn-on" sensing capabilities for Ni2+ ions, showcasing the utility of pyridine derivatives in environmental monitoring and biological imaging (Khan et al., 2018).
Antimicrobial Research
The antimicrobial potential of compounds derived from 1-[4-(Pyridin-3-yl)phenyl]ethan-1-amine dihydrochloride is another significant area of application. Merugu et al. (2010) conducted studies on the microwave-assisted synthesis and antibacterial activity of piperidine-containing pyrimidine imines and thiazolidinones, demonstrating the antimicrobial efficacy of these derivatives (Merugu et al., 2010).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
特性
IUPAC Name |
1-(4-pyridin-3-ylphenyl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2.2ClH/c1-10(14)11-4-6-12(7-5-11)13-3-2-8-15-9-13;;/h2-10H,14H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKOFADKRHLPAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CN=CC=C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2768880.png)
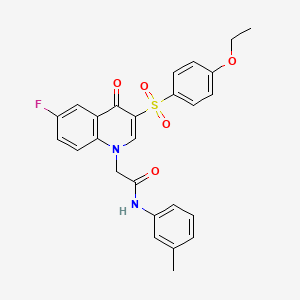

![2-[(Piperidine-1-sulfonyl)methyl]benzonitrile](/img/structure/B2768888.png)
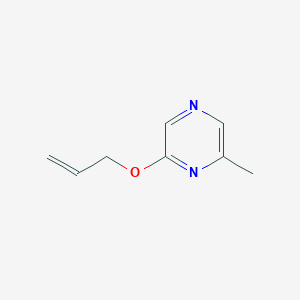
![4-[(2-chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2768890.png)
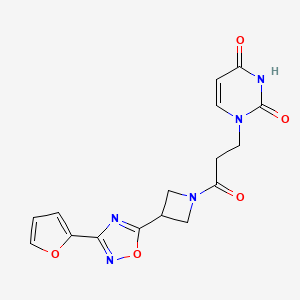
![[3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2768893.png)
